molecular formula C20H23NO3 B3964894 1-(3,4-dimethoxyphenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one

1-(3,4-dimethoxyphenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one

Cat. No. B3964894
M. Wt: 325.4 g/mol
InChI Key: FMNYBDPTYCFPPE-VAWYXSNFSA-N
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Description

1-(3,4-dimethoxyphenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one, commonly known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a derivative of chalcone, which is a naturally occurring compound found in many plants.

Scientific Research Applications

DMPP has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMPP has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. DMPP has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, DMPP has been investigated as a soil nitrification inhibitor. It has been found to reduce the loss of nitrogen from soil, which can lead to increased crop yields and reduced environmental pollution. DMPP has also been studied for its potential use in controlling plant diseases caused by fungi and bacteria.
In material science, DMPP has been used as a precursor for the synthesis of various organic materials such as polymers and dyes. It has been found to have good thermal stability and can be easily incorporated into various polymer matrices.

Mechanism of Action

The mechanism of action of DMPP is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. DMPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. DMPP has also been found to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are signaling molecules involved in cell growth and differentiation.
Biochemical and Physiological Effects
DMPP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMPP can induce apoptosis (programmed cell death) in cancer cells. DMPP has also been found to reduce the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in cells. In animal studies, DMPP has been shown to reduce the growth of tumors and improve cognitive function in mice.

Advantages and Limitations for Lab Experiments

DMPP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DMPP has also been shown to have low toxicity in vitro and in vivo. However, DMPP has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. DMPP can also be challenging to work with due to its low solubility in water and some organic solvents.

Future Directions

For research on DMPP include the development of DMPP derivatives, investigation of DMPP as a potential treatment for other diseases, and further study of its potential use in agriculture and material science.

properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(2-propan-2-ylanilino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14(2)16-7-5-6-8-17(16)21-12-11-18(22)15-9-10-19(23-3)20(13-15)24-4/h5-14,21H,1-4H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNYBDPTYCFPPE-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC=CC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=CC=C1N/C=C/C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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